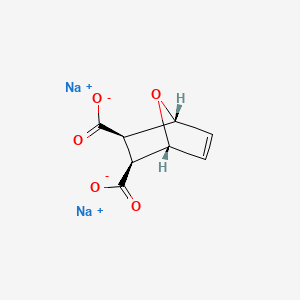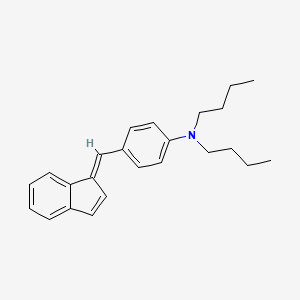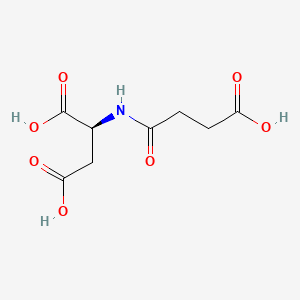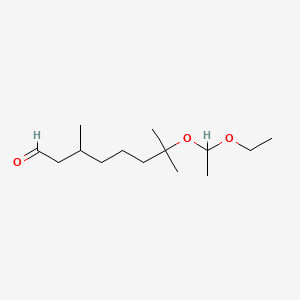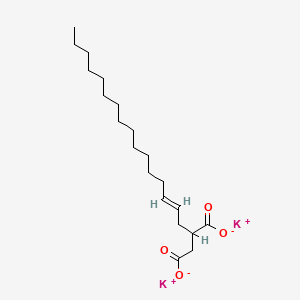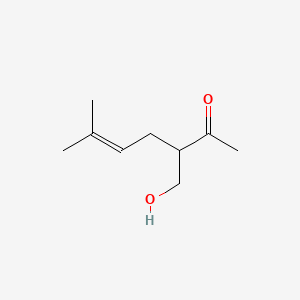
3-(Hydroxymethyl)-6-methylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-6-methylhept-5-en-2-one is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methylhept-5-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a methyl ketone under basic conditions, followed by the addition of a hydroxymethyl group. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-6-methylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-6-methylhept-5-en-2-one.
Reduction: Formation of 3-(Hydroxymethyl)-6-methylhept-5-en-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-6-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-6-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-6-methylhept-5-en-2-ol: A reduced form of the compound with similar chemical properties.
3-(Carboxymethyl)-6-methylhept-5-en-2-one: An oxidized form with different reactivity.
6-Methylhept-5-en-2-one: A simpler analog lacking the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-6-methylhept-5-en-2-one is unique due to the presence of both a hydroxymethyl group and a heptenone backbone, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
84434-63-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-9(6-10)8(3)11/h4,9-10H,5-6H2,1-3H3 |
Clé InChI |
PPCMMWNYVCONPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(CO)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



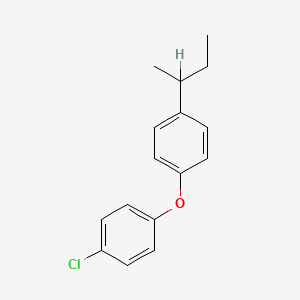
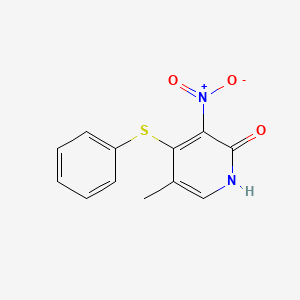
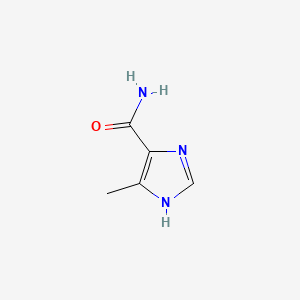
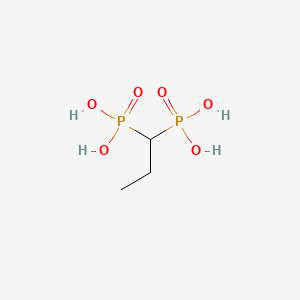
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
